5-Bromo-2-(piperidin-3-yloxy)pyrimidine
Overview
Description
5-Bromo-2-(piperidin-3-yloxy)pyrimidine is a heterocyclic compound that contains both bromine and piperidine functional groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules .
Preparation Methods
The synthesis of 5-Bromo-2-(piperidin-3-yloxy)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 5-bromopyrimidine with piperidin-3-ol under suitable conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
5-Bromo-2-(piperidin-3-yloxy)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: The compound can participate in condensation reactions with various aldehydes and ketones to form more complex structures.
Scientific Research Applications
5-Bromo-2-(piperidin-3-yloxy)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various drugs and bioactive molecules.
Biological Studies: The compound is used in the study of biological pathways and mechanisms, particularly in the context of its interactions with enzymes and receptors.
Industrial Applications: It is used in the production of agrochemicals and other industrial chemicals due to its reactivity and functional group compatibility.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(piperidin-3-yloxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
5-Bromo-2-(piperidin-3-yloxy)pyrimidine can be compared with other similar compounds, such as:
5-Bromo-2-iodopyrimidine: This compound is also used in cross-coupling reactions and has similar reactivity but differs in its halogen substituents.
5-Bromo-2-methylpyridin-3-amine: This compound is used in the synthesis of various pyridine derivatives and has different functional groups that affect its reactivity and applications.
The uniqueness of this compound lies in its combination of bromine and piperidine functional groups, which provide a versatile platform for further chemical modifications and applications in various fields .
Properties
IUPAC Name |
5-bromo-2-piperidin-3-yloxypyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O/c10-7-4-12-9(13-5-7)14-8-2-1-3-11-6-8/h4-5,8,11H,1-3,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAYDUMSWQKSEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=NC=C(C=N2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661756 | |
Record name | 5-Bromo-2-[(piperidin-3-yl)oxy]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914347-73-2 | |
Record name | 5-Bromo-2-[(piperidin-3-yl)oxy]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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